2-(7-Nitro-3-indolyl)-2-oxoacetic Acid
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Overview
Description
2-(7-Nitro-3-indolyl)-2-oxoacetic Acid is a chemical compound known for its unique structure and properties. It is an indole derivative, which means it contains a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 7th position and an oxoacetic acid moiety makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid typically involves the nitration of an indole derivative followed by the introduction of an oxoacetic acid group. One common method includes the nitration of 3-indoleacetic acid using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Nitro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxoacetic acid moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(7-Amino-3-indolyl)-2-oxoacetic Acid.
Reduction: Formation of 2-(7-Nitro-3-indolyl)-2-hydroxyacetic Acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(7-Nitro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(7-Nitro-3-indolyl)-2-oxoacetic Acid is unique due to its specific substitution pattern and the presence of both a nitro group and an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6N2O5 |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6N2O5/c13-9(10(14)15)6-4-11-8-5(6)2-1-3-7(8)12(16)17/h1-4,11H,(H,14,15) |
InChI Key |
VVLPFSSIECALGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(=O)O |
Origin of Product |
United States |
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